2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one 2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 384358-88-7
VCID: VC0417383
InChI: InChI=1S/C19H23N3O3S/c1-13(2)25-16-7-5-4-6-15(16)12-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+
SMILES: CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5g/mol

2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one

CAS No.: 384358-88-7

Main Products

VCID: VC0417383

Molecular Formula: C19H23N3O3S

Molecular Weight: 373.5g/mol

2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one - 384358-88-7

CAS No. 384358-88-7
Product Name 2-(4-Acetyl-1-piperazinyl)-5-(2-isopropoxybenzylidene)-1,3-thiazol-4(5H)-one
Molecular Formula C19H23N3O3S
Molecular Weight 373.5g/mol
IUPAC Name (5E)-2-(4-acetylpiperazin-1-yl)-5-[(2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C19H23N3O3S/c1-13(2)25-16-7-5-4-6-15(16)12-17-18(24)20-19(26-17)22-10-8-21(9-11-22)14(3)23/h4-7,12-13H,8-11H2,1-3H3/b17-12+
Standard InChIKey FTVNSAHXZJYTGF-SFQUDFHCSA-N
Isomeric SMILES CC(C)OC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C
SMILES CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
Canonical SMILES CC(C)OC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C
PubChem Compound 1129047
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator